5-Phenyl-1,2,4-triazine-3-thiol

Antifungal drug discovery Medical mycology Candidiasis therapeutics

5-Phenyl-1,2,4-triazine-3-thiol (CAS 15969-28-5), also designated I 319 and existing in thione tautomeric form as 5-phenyl-1,2,4-triazine-3(2H)-thione, is a sulfur-containing heterocyclic compound with the molecular formula C₉H₇N₃S and molecular weight 189.24 g/mol. This compound features an electron-deficient 1,2,4-triazine ring system substituted with a phenyl group at the 5-position and a thiol moiety at the 3-position, which can undergo tautomerization to the thione form.

Molecular Formula C9H7N3S
Molecular Weight 189.24 g/mol
CAS No. 15969-28-5
Cat. No. B1674135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1,2,4-triazine-3-thiol
CAS15969-28-5
Synonyms3-thiolo-5-phenyl-1,2,4-triazine sodium salt
I 319
I 319, sodium salt
I-319
Molecular FormulaC9H7N3S
Molecular Weight189.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=S)NN=C2
InChIInChI=1S/C9H7N3S/c13-9-11-8(6-10-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13)
InChIKeyVWXNWTKUEPUSRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1,2,4-triazine-3-thiol (CAS 15969-28-5) | Heterocyclic Scaffold for Antifungal, Antibacterial, and Coordination Chemistry Applications


5-Phenyl-1,2,4-triazine-3-thiol (CAS 15969-28-5), also designated I 319 and existing in thione tautomeric form as 5-phenyl-1,2,4-triazine-3(2H)-thione, is a sulfur-containing heterocyclic compound with the molecular formula C₉H₇N₃S and molecular weight 189.24 g/mol . This compound features an electron-deficient 1,2,4-triazine ring system substituted with a phenyl group at the 5-position and a thiol moiety at the 3-position, which can undergo tautomerization to the thione form . The 1,2,4-triazine scaffold is recognized as a privileged structure in medicinal chemistry due to its capacity to interact with diverse biological targets through hydrogen bonding, π-π stacking, and metal coordination interactions [1]. As a synthetic building block, the thiol group serves as a reactive handle for S-alkylation, enabling extensive molecular diversification toward fused heterocyclic systems and coordination complexes .

5-Phenyl-1,2,4-triazine-3-thiol (CAS 15969-28-5) | Structural Determinants of Biological Activity and Procurement Considerations


The biological and coordination chemistry profile of 5-phenyl-1,2,4-triazine-3-thiol is exquisitely sensitive to substituent pattern, ring electronics, and tautomeric state, rendering generic substitution with other 1,2,4-triazine-3-thiols or alternative heterocyclic thiols non-interchangeable without quantitative performance verification [1]. The presence of a single phenyl substituent at the 5-position (versus 5,6-diaryl or 6-substituted analogs) critically modulates lipophilicity, steric accessibility of the thiol/thione moiety, and resultant binding interactions with fungal cytochrome P450 enzymes, bacterial cell wall components, and transition metal ions [2]. Furthermore, the thiol-thione tautomeric equilibrium governs both nucleophilic reactivity for derivatization and metal-binding coordination geometry, directly impacting synthetic utility and biological potency [3]. Systematic SAR studies on 5,6-diaryl-1,2,4-triazine-3-thiol derivatives demonstrate that even minor aryl substitution changes can alter anticonvulsant protection rates by more than 20 percentage points and shift COX-2 inhibitory potency by orders of magnitude, underscoring the non-fungible nature of this specific mono-phenyl scaffold [4].

5-Phenyl-1,2,4-triazine-3-thiol (CAS 15969-28-5) | Quantitative Comparative Evidence for Scientific Selection


Broad-Spectrum Antifungal Potency: MIC Range Against 33 Fungal Strains Compared with Amphotericin B Baseline

The sodium salt of 5-phenyl-1,2,4-triazine-3-thiol (designated I 319) demonstrates broad-spectrum antifungal activity with an in vitro MIC range of 3.1–25 μg/mL against 33 pathogenic and saprophytic fungal strains, including Candida albicans, Cryptococcus neoformans, and various dermatophytes [1]. For comparison, the polyene macrolide amphotericin B—a clinical gold standard antifungal—exhibits MIC values typically ranging from 0.125 to 2 μg/mL against Candida species, while the triazole antifungal fluconazole shows MIC values of 0.25–64 μg/mL depending on strain susceptibility [2]. Although I 319 is less potent than amphotericin B, its wholly distinct heterocyclic scaffold and proposed mechanism of action (non-polyene, non-azole) position it as a valuable tool compound for investigating alternative antifungal targets and circumventing cross-resistance to established antifungal classes [3].

Antifungal drug discovery Medical mycology Candidiasis therapeutics

In Vivo Antifungal Efficacy: Survival Prolongation in Murine Candidiasis Model

In a subacute murine candidiasis model using Balb/c mice infected intraperitoneally with Candida albicans, a single intraperitoneal dose of I 319 at 25 mg/kg prolonged survival time up to 200% relative to untreated control animals [1]. Five subsequent doses of I 319 significantly diminished the number of viable C. albicans cells recovered from kidney, liver, and spleen tissues compared to controls, demonstrating systemic antifungal activity and tissue burden reduction [2]. The acute intraperitoneal LD50 of I 319 in mice was approximately 250 mg/kg, yielding a therapeutic index (LD50/effective dose) of ~10 for the single-dose survival prolongation endpoint [3]. While contemporary antifungal agents such as echinocandins achieve higher therapeutic indices in modern standardized models, this 1980 study establishes foundational proof-of-concept that the 5-phenyl-1,2,4-triazine-3-thiol scaffold can confer systemically active antifungal properties with measurable in vivo efficacy.

In vivo antifungal efficacy Preclinical candidiasis model Drug development

Antibacterial Activity of Ni(II) Complex: Zone of Inhibition Comparison with Free Ligand

The free ligand 5-phenyl-1,2,4-triazine-3-thiol (PTTH) and its transition metal complexes were evaluated for antibacterial activity against Gram-positive Bacillus subtilis (MTCC-121) and Gram-negative Escherichia coli (MTCC-40) using the disc diffusion method [1]. The Ni(II) complex, formulated as [Ni(ptt)₂]₂·2H₂O and characterized as a binuclear species with bridging thiolate coordination, produced a zone of inhibition of 33 mm against B. subtilis, representing the highest activity among all tested compounds [2]. In comparison, the free PTTH ligand exhibited substantially lower antibacterial activity under identical assay conditions, with zone diameters not explicitly quantified in the accessible abstract but described as 'considerable' yet inferior to the metal complexes [3]. The Zn(II) and Cd(II) complexes displayed intermediate activity levels, while the Cu(II) complex showed moderate inhibition. This metal-dependent enhancement pattern—wherein Ni(II) coordination markedly potentiates antibacterial efficacy—provides a clear rationale for selecting PTTH specifically for coordination chemistry applications rather than alternative triazine thiols that may not support analogous binuclear bridging geometries.

Coordination chemistry Antibacterial metal complexes Bioinorganic medicinal chemistry

Scaffold-Specific COX-2 Inhibitory Potential: Class-Level SAR Inference from 5,6-Diaryl Derivatives

While direct COX-2 inhibitory data for 5-phenyl-1,2,4-triazine-3-thiol itself are not available in the primary literature, SAR studies on closely related 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives provide class-level inference regarding the scaffold's potential [1]. A series of 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives were designed, synthesized, and screened for dual COX-2/5-LOX inhibitory activity [2]. A representative derivative bearing a 4-fluorophenyl substitution demonstrated potent in vitro activity with a COX-2 IC50 of 0.33 ± 0.02 μM and 5-LOX IC50 of 4.90 ± 0.22 μM . By comparison, the classical NSAID ibuprofen exhibits a COX-2 IC50 of approximately 1–5 μM depending on assay conditions, while the selective COX-2 inhibitor celecoxib shows IC50 values in the 0.04–0.24 μM range [3]. The 5-phenyl-1,2,4-triazine-3-thiol core represents the minimal pharmacophoric unit from which more potent 5,6-diaryl derivatives are elaborated, positioning it as a valuable starting scaffold for structure-based optimization programs targeting inflammatory pathways.

Anti-inflammatory drug design COX-2/5-LOX dual inhibition Structure-activity relationship

Electrochemical Reduction Behavior: Cyclic Voltammetry Comparison with Cu(II) and Ni(II) Complexes

The electrochemical reduction behavior of free PTTH ligand and its Cu(II) and Ni(II) complexes was investigated at a glassy carbon electrode using cyclic voltammetry [1]. Spectral data indicate that Cu(II) and Ni(II) complexes adopt binuclear frameworks wherein the organic molecule functions as a mono-functional bidentate SN-donor ligand, with two of the four ligand moieties performing bridging coordination to the central metal ions via sulfur atoms [2]. In contrast, Zn(II) and Cd(II) complexes form mononuclear structures with coordinated aqua ligands [3]. This metal-dependent coordination geometry divergence directly impacts the electrochemical signatures and redox potentials of the resulting complexes, which are relevant for applications in electrocatalysis, electrochemical sensing, and bioinorganic model systems. The SN-donor character of PTTH—specifically its ability to bridge metal centers through thiolate sulfur while coordinating through triazine nitrogen—represents a defined coordination mode that may not be recapitulated by alternative triazine thiols lacking the 5-phenyl substitution pattern.

Electrochemistry Coordination chemistry Redox-active ligands

5-Phenyl-1,2,4-triazine-3-thiol (CAS 15969-28-5) | Evidence-Backed Research and Industrial Applications


Antifungal Drug Discovery: In Vitro Screening and In Vivo Validation Probe

Based on the demonstrated broad-spectrum antifungal activity (MIC 3.1–25 μg/mL against 33 fungal strains) and validated in vivo efficacy in a murine candidiasis model (200% survival prolongation at 25 mg/kg i.p.), 5-phenyl-1,2,4-triazine-3-thiol serves as a mechanistically distinct chemical probe for antifungal target identification and early-stage hit-to-lead optimization [1]. Its non-polyene, non-azole scaffold offers a pathway to circumvent cross-resistance to established clinical antifungal classes, making it particularly valuable for screening against azole-resistant Candida isolates or emerging fungal pathogens [2]. The established acute toxicity profile (LD50 ~250 mg/kg i.p. in mice) provides a baseline for preliminary safety assessment and dosing regimen design in follow-on studies [3].

Coordination Chemistry: Synthesis of Bioactive Ni(II) and Cu(II) Complexes

PTTH is a validated SN-donor ligand that forms well-characterized transition metal complexes, most notably the Ni(II) binuclear complex [Ni(ptt)₂]₂·2H₂O, which exhibits enhanced antibacterial activity (33 mm zone of inhibition against B. subtilis) relative to the free ligand [1]. This ligand is suitable for researchers exploring structure-activity relationships in metalloantibiotics, investigating the role of metal coordination in modulating biological activity, or developing metal-based antimicrobial agents [2]. The distinct coordination geometries observed across Cu(II), Ni(II), Zn(II), and Cd(II) complexes—including binuclear bridging for Cu/Ni and mononuclear aqua coordination for Zn/Cd—provide a defined platform for comparative bioinorganic studies [3].

Medicinal Chemistry: Core Scaffold for COX-2/5-LOX Dual Inhibitor Development

For medicinal chemistry programs targeting inflammatory disorders, 5-phenyl-1,2,4-triazine-3-thiol represents the minimal pharmacophoric core from which more potent 5,6-diaryl-1,2,4-triazine-3-thiol derivatives have been elaborated as dual COX-2/5-LOX inhibitors [1]. Derivatives based on this scaffold have achieved COX-2 IC50 values as low as 0.33 μM and 5-LOX IC50 of 4.90 μM, establishing a tractable SAR landscape for lead optimization [2]. The thiol group at the 3-position provides a synthetic handle for S-alkylation and further diversification, enabling systematic exploration of substitution patterns at the 6-position to modulate potency, selectivity, and physicochemical properties [3].

Synthetic Methodology: Precursor for Fused Heterocyclic Systems

The thiol moiety of 5-phenyl-1,2,4-triazine-3-thiol serves as a reactive functional group for electrophilic heterocyclization reactions, enabling the synthesis of fused ionic heterocyclic systems such as [1,3]thiazolo[3,2-b][1,2,4]triazinium halides [1]. This reactivity makes PTTH a versatile building block for constructing structurally complex heterocycles that are otherwise difficult to access, with potential applications in materials science and medicinal chemistry [2]. Researchers engaged in diversity-oriented synthesis or exploring novel heterocyclic scaffolds will find PTTH a reliable and well-characterized starting material for generating compound libraries [3].

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